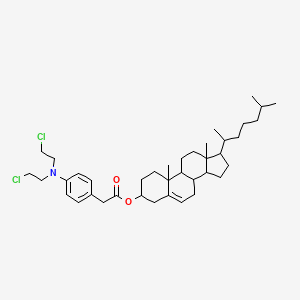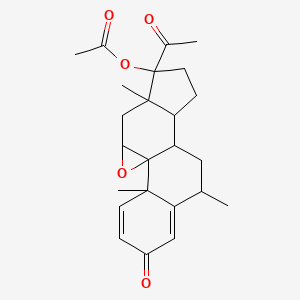
Azaftozine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azaftozine dihydrochloride is a synthetic compound with the molecular formula C23H24F3N3OS.2ClH . It is a small molecule that has been investigated for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a trifluoromethyl group and a phenothiazine moiety.
准备方法
The synthesis of Azaftozine dihydrochloride involves several steps, starting with the preparation of the key intermediates. One common synthetic route includes the reaction of a phenothiazine derivative with a trifluoromethylating agent under controlled conditions . The reaction conditions typically involve the use of a solvent such as dichloromethane and a base such as potassium carbonate. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反应分析
Azaftozine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as sodium methoxide.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction of this compound can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, leading to the formation of a wide range of derivatives.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Azaftozine dihydrochloride has been investigated for its potential biological activities, including its effects on cell signaling pathways and its ability to modulate enzyme activity.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: this compound is used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of Azaftozine dihydrochloride involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in key cellular processes. For example, it may inhibit the activity of certain kinases, leading to changes in cell signaling and gene expression. Additionally, this compound may interact with ion channels and transporters, affecting cellular ion homeostasis and membrane potential.
相似化合物的比较
Azaftozine dihydrochloride can be compared with other similar compounds, such as phenothiazine derivatives and trifluoromethylated compounds . These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture.
Phenothiazine Derivatives: These compounds are known for their diverse biological activities, including antipsychotic and antiemetic effects. This compound shares the phenothiazine core but has unique substituents that confer different properties.
Trifluoromethylated Compounds: The presence of a trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, distinguishing it from other related compounds.
属性
CAS 编号 |
49780-09-8 |
|---|---|
分子式 |
C23H26Cl2F3N3OS |
分子量 |
520.4 g/mol |
IUPAC 名称 |
3-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one;dihydrochloride |
InChI |
InChI=1S/C23H24F3N3OS.2ClH/c24-23(25,26)16-7-8-21-19(14-16)29(18-5-1-2-6-20(18)31-21)22(30)9-11-27-12-13-28-10-3-4-17(28)15-27;;/h1-2,5-8,14,17H,3-4,9-13,15H2;2*1H |
InChI 键 |
GVGIKFHGXHADSJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CN(CCN2C1)CCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


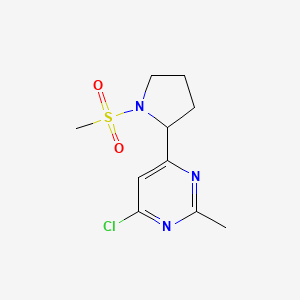
![2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12294808.png)
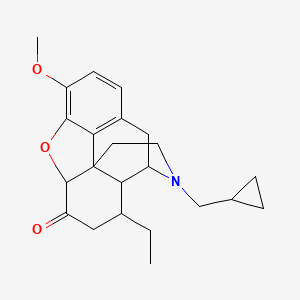
![3-Hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12294827.png)
![2-[N-[2-[(2,3-Epoxypropan-1-yl)oxy]ethyl]anilino]ethanol](/img/structure/B12294831.png)
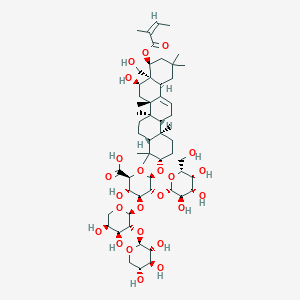
![tris[2-(2-methylpropyl)phenyl] phosphate](/img/structure/B12294840.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)phenyl]methyl]phenyl]butanoylamino]propanamide](/img/structure/B12294844.png)
![2H-1-Benzopyran-2-one,7-[3-[4-(2-pyrimidinyl)-1-piperazinyl]propoxy]-](/img/structure/B12294846.png)

![(R)-9-ethyl-1,3,4,10b-tetrahydro-7-trifluoromethylpyrazino-[2,1-a]isoindol-6(2H)-one](/img/structure/B12294854.png)
